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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B12287417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological relevance of

the metabolites of cefotaxime, with a particular focus on the desacetylcefotaxime lactone.

Cefotaxime, a third-generation cephalosporin, undergoes a series of metabolic transformations

in the body, leading to the formation of several compounds, each with varying degrees of

antimicrobial activity and clinical significance. Understanding the complete metabolic profile of

cefotaxime is crucial for optimizing its therapeutic use, especially in specific patient populations

such as those with renal impairment.

Introduction to Cefotaxime Metabolism
Cefotaxime is primarily metabolized in the liver through deacetylation to form its major and

most well-known metabolite, desacetylcefotaxime.[1] This active metabolite contributes to the

overall antibacterial effect of the parent drug. Desacetylcefotaxime is further metabolized to

desacetylcefotaxime lactone, an intermediate which is then converted into inactive metabolites,

designated as M2 and M3.[2] The complete metabolic pathway involves a cascade of

enzymatic reactions that ultimately lead to the elimination of the drug and its byproducts from

the body.[2]
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The metabolic degradation of cefotaxime follows a sequential pathway. The initial and most

significant step is the hydrolysis of the acetyl group at the C-3 position of the dihydrothiazine

ring, catalyzed by esterases, to yield desacetylcefotaxime. This metabolite retains significant

antibacterial activity. Subsequently, desacetylcefotaxime undergoes intramolecular cyclization

to form the desacetylcefotaxime lactone. This lactone is then further degraded to open the β-

lactam ring, resulting in the formation of the microbiologically inactive metabolites M2 and M3.

[2]
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Figure 1: Metabolic Pathway of Cefotaxime.

Quantitative Pharmacological Data
The antibacterial efficacy of cefotaxime and its primary active metabolite, desacetylcefotaxime,

has been extensively studied. The desacetylcefotaxime lactone is generally considered to be

microbiologically inactive.[2] The following tables summarize the minimum inhibitory
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concentrations (MICs) of cefotaxime and desacetylcefotaxime against various common

pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotaxime against Various Pathogens

Pathogen MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Escherichia coli 0.015 - 0.25 - -

Klebsiella

pneumoniae
- - -

Staphylococcus

aureus
1.1 - 1.9 - -

Streptococcus

pneumoniae
- 0.01 - 0.05 -

Pseudomonas

aeruginosa
- 19 -

Bacteroides fragilis - 5.3 -

Data compiled from

multiple sources.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Desacetylcefotaxime against Various

Pathogens
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Pathogen MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Escherichia coli 0.015 - 4.0 - -

Klebsiella

pneumoniae
- - -

Staphylococcus

aureus
- - -

Streptococcus

pneumoniae
- - -

Pseudomonas

aeruginosa
No useful activity - -

Bacteroides fragilis
Less active than

cefotaxime
- -

Data compiled from

multiple sources.

Desacetylcefotaxime

is generally about

one-tenth as active as

the parent compound

against common

Enterobacteriaceae.

[3][5][6]

Table 3: Pharmacokinetic Parameters of Cefotaxime and its Metabolites

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://github.com/xflr6/graphviz/blob/master/graphviz/dot.py
https://pubmed.ncbi.nlm.nih.gov/7352752/
https://pubmed.ncbi.nlm.nih.gov/6086214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12287417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Half-life (t½) in
Normal Renal
Function (hours)

Half-life (t½) in
Severe Renal
Impairment (hours)

Primary Route of
Elimination

Cefotaxime ~1.1 ~2.6 Renal

Desacetylcefotaxime ~1.5 ~10 Renal

Desacetylcefotaxime

Lactone
- Accumulates Further metabolism

Data compiled from

multiple sources.[7][8]

[9]

Pharmacological Relevance of Desacetylcefotaxime
Lactone
Current scientific literature indicates that desacetylcefotaxime lactone is a microbiologically

inactive intermediate in the metabolic cascade of cefotaxime.[2] Its primary pharmacological

relevance is not due to any direct antibacterial effect, but rather its position as a key step in the

drug's metabolism and elimination. In patients with normal renal function, the lactone is

efficiently converted to inactive metabolites and excreted. However, in patients with severe

renal impairment, the clearance of all metabolites, including the lactone, is significantly

reduced, leading to their accumulation.[9] While the lactone itself is inactive, its accumulation

may serve as an indicator of altered drug metabolism and clearance, necessitating dosage

adjustments of the parent drug to avoid potential toxicity from the accumulation of cefotaxime

and its active desacetyl metabolite.

Experimental Protocols
Quantification of Cefotaxime and its Metabolites by
High-Performance Liquid Chromatography (HPLC)
A common method for the simultaneous quantification of cefotaxime, desacetylcefotaxime, and

the lactone metabolite in biological fluids involves reversed-phase HPLC with UV detection.[10]
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Sample Preparation (Plasma/Serum):

To 1 mL of plasma or serum, add 2 mL of a chloroform-acetone mixture to precipitate

proteins and extract lipids.

Vortex the mixture vigorously and centrifuge to separate the layers.

Transfer the aqueous supernatant to a clean tube and freeze-dry.

Reconstitute the dried residue in a known volume of the mobile phase.

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC

system.

Chromatographic Conditions (Example):

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of a phosphate buffer and an organic modifier like methanol or

acetonitrile. The exact ratio should be optimized for adequate separation.

Flow Rate: Typically 1.0 - 1.5 mL/min.

Detection: UV spectrophotometer at a wavelength of approximately 262 nm.[10]

Quantification: Based on the peak areas of the analytes compared to a standard curve of

known concentrations.
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Figure 2: General Workflow for HPLC Analysis of Cefotaxime Metabolites.
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Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of cefotaxime and its active metabolite, desacetylcefotaxime, can be determined using

the broth microdilution method according to guidelines from organizations such as the Clinical

and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).

Prepare a series of twofold dilutions of the antibiotic in a 96-well microtiter plate containing a

suitable broth medium (e.g., Mueller-Hinton broth).

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the

final desired concentration.

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth

control well (no antibiotic) and a sterility control well (no bacteria).

Incubate the plates at 35-37°C for 16-20 hours.

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits

visible bacterial growth.

Mechanism of Action of Cefotaxime
As a β-lactam antibiotic, cefotaxime exerts its bactericidal effect by inhibiting the synthesis of

the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are

enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall

integrity leads to cell lysis and bacterial death.
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Figure 3: Mechanism of Action of Cefotaxime.

Conclusion
The pharmacological relevance of cefotaxime metabolites is primarily attributed to the

antibacterial activity of desacetylcefotaxime, which often acts synergistically with the parent

compound. The desacetylcefotaxime lactone, on the other hand, is a microbiologically inactive

intermediate. Its significance lies in its role in the metabolic pathway and its potential for

accumulation in patients with compromised renal function, which can be an important

consideration for dose adjustments. A thorough understanding of the entire metabolic profile of

cefotaxime, including the formation and fate of the lactone metabolite, is essential for the safe

and effective use of this important antibiotic in a clinical setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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